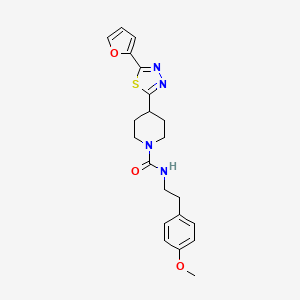

4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, such as 5-HT2 antagonist activity. This type of compound is characterized by the presence of a furan ring, a thiadiazole moiety, and a piperidine structure, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4-(benzo[b]furan-2-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines with 5-HT2 antagonist activity involves a series of reactions starting from acetylated piperidine derivatives and methyl glycolate, leading to various benzo[b]furan and benzo[b]thiophene analogs with potent in vitro activity . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of this compound would include a furan ring, which is a five-membered oxygen-containing aromatic heterocycle, attached to a 1,3,4-thiadiazole ring, a heterocyclic compound containing both sulfur and nitrogen atoms. The piperidine ring, a six-membered nitrogen-containing heterocycle, is likely to impart flexibility and contribute to the binding affinity of the molecule to biological targets. The methoxyphenethyl group may provide additional aromatic interactions and steric effects that influence the compound's overall bioactivity.

Chemical Reactions Analysis

Related compounds have shown reactivity under various conditions. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases such as potassium tert-butylate and potassium carbonate in the presence of primary amines or morpholine leads to the formation of thioamides of furylacetic acid . These reactions indicate that the thiadiazole ring can undergo ring-opening and substitution reactions, which could be relevant for the modification or optimization of the compound's structure for enhanced biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, compounds with similar structures typically exhibit properties that are influenced by their heterocyclic components. The presence of aromatic rings and heteroatoms can affect the compound's solubility, stability, and ability to engage in hydrogen bonding and other non-covalent interactions. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics, as they determine how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

One research avenue explored the synthesis of azole derivatives, including compounds related to the one you're interested in, starting from furan-2-carbohydrazide. These compounds were characterized and tested for antimicrobial activities, showing activity against certain microorganisms. This research highlights the compound's potential in developing antimicrobial agents (Başoğlu et al., 2013).

Antiprotozoal Agents

Another study focused on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed promising in vitro and in vivo activities against Trypanosoma and Plasmodium species, suggesting their utility in treating protozoal infections (Ismail et al., 2004).

Antileishmanial Activity

Research into 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents aimed to optimize antileishmanial activity. The synthesized compounds showed significant activity against Leishmania major, with specific substitutions on the benzamidine nitrogen enhancing biological activity. This work contributes to the development of new treatments for leishmaniasis (Tahghighi et al., 2011).

Synthesis and Biological Activity

The compound's relevance extends to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential in pharmaceutical development (Abu‐Hashem et al., 2020).

Antidepressant and Antianxiety Activities

Another research direction involves synthesizing 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds. These compounds were tested for their antidepressant and antianxiety activities, showing significant potential in treating neuropsychiatric disorders (Kumar et al., 2017).

Mécanisme D'action

Target of action

Similar compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles have been associated with diverse pharmacological activities .

Mode of action

It’s worth noting that similar compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles have been found to exhibit a broad spectrum of biological activities .

Propriétés

IUPAC Name |

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-27-17-6-4-15(5-7-17)8-11-22-21(26)25-12-9-16(10-13-25)19-23-24-20(29-19)18-3-2-14-28-18/h2-7,14,16H,8-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEQPKVIWFXMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)

![2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2508624.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2508627.png)

![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2508630.png)

![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)

![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)